molecular formula C8H17NO2 B2984395 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine CAS No. 927663-67-0

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine

Cat. No.: B2984395
CAS No.: 927663-67-0
M. Wt: 159.229
InChI Key: HQMYMPZFVWYHBK-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine is a heterocyclic amine featuring a 1,3-dioxane ring substituted with two methyl groups at the 2-position and an ethanamine side chain at the 5-position. This compound is structurally distinct due to the presence of the dioxane ring, which imparts rigidity and modulates electronic properties. Such characteristics make it valuable in medicinal chemistry for drug design, particularly in targeting central nervous system (CNS) receptors or as a precursor for bioactive molecules .

Properties

IUPAC Name

2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2)10-5-7(3-4-9)6-11-8/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMYMPZFVWYHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927663-67-0
Record name 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine typically involves the following steps:

    Nitration of Toluene: Toluene undergoes nitration to form nitrotoluene.

    Reduction of Nitrotoluene: The nitrotoluene is then reduced to form toluidine.

    Reaction with Glutaric Anhydride: Toluidine reacts with glutaric anhydride to produce a dioxane derivative.

    Amination: The dioxane derivative is then aminated to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Produces oxides and ketones.

    Reduction: Produces primary and secondary amines.

    Substitution: Produces substituted amines and other derivatives.

Scientific Research Applications

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of Ethan-1-amine Derivatives

The ethan-1-amine backbone is a common motif in bioactive compounds. Below is a comparative analysis of structurally related molecules:

Table 1: Structural Analogues and Key Differences
Compound Name Substituent/Ring System Key Features Applications/Activity Reference
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine 1,3-dioxane ring with 2,2-dimethyl groups Rigid cyclic ether, enhanced lipophilicity Potential CNS targeting, synthetic intermediate
(2,2-Dimethyl-1,3-dioxan-5-yl)methanamine Methanamine (1-carbon chain) Shorter chain, reduced steric bulk Lab reagent for organic synthesis
2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine Chlorinated benzodioxole ring Aromatic, electron-withdrawing substituent Intermediate for antipsychotics or agrochemicals
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine Difluorinated benzodioxole Increased electronegativity, metabolic stability Fluorinated probe for imaging
2-(2,5-Dimethoxyphenyl)ethan-1-amine (2C-D) Dimethoxybenzene Psychedelic activity via 5-HT2A receptor Psychoactive research

Key Observations :

  • Fluorinated or chlorinated benzodioxole derivatives (e.g., ) exhibit enhanced metabolic stability and selectivity for enzyme targets due to halogen effects .

Physicochemical and Pharmacological Properties

Table 3: Property Comparison
Compound Molecular Weight LogP (Predicted) Solubility Stability
This compound 173.25 0.98 Moderate in organic solvents High (cyclic ether)
2C-D 195.26 1.35 Low aqueous solubility Sensitive to oxidation
2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine 229.68 2.12 Lipophilic Stable under acidic conditions

Insights :

  • The dioxane ring in the target compound reduces LogP compared to aromatic analogs, balancing lipophilicity and solubility .
  • Halogenated derivatives () exhibit higher LogP, favoring blood-brain barrier penetration .

Biological Activity

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine is a compound of interest due to its unique structural features and potential biological activities. The compound is characterized by the presence of a dioxane ring, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H17NO2
  • Molecular Weight : 159.23 g/mol
  • CAS Number : 4728-12-5

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. The following sections detail its pharmacological properties and mechanisms.

Pharmacological Effects

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. These interactions could be beneficial in treating mood disorders.
  • Antioxidant Activity : The dioxane structure may confer antioxidant properties, potentially protecting cells from oxidative stress. This aspect is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor.
  • Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, which could be a significant therapeutic benefit for conditions such as arthritis or other inflammatory diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, potential pathways include:

  • Receptor Binding : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmission.
  • Enzymatic Inhibition : It might inhibit enzymes involved in inflammatory pathways or neurotransmitter degradation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

StudyFindings
Investigated the synthesis and biological evaluation of similar amine compounds showing selective activity at serotonin receptors.
Reviewed polymerization processes involving dioxane derivatives that could lead to novel therapeutic agents.
Analyzed the toxicological profiles of dioxane compounds indicating potential safety and efficacy in pharmaceutical applications.

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